N-[(7S)-1,2,10-trimethoxy-9-oxo-3-[(3R,4S,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide
Description
This compound is a structurally complex colchicine derivative characterized by a benzo[a]heptalen core modified with methoxy, oxo, and acetamide groups. A distinguishing feature is the presence of a glycosylated moiety: a β-D-glucopyranosyl unit attached via an ether linkage at the C-3 position . The stereochemistry at C-7 (S-configuration) and the glucosyl unit (3R,4S,5S) is critical for its biological activity, as evidenced by structural analogs in the literature .
Colchicine derivatives are historically significant for their microtubule-disrupting properties, which underpin their use in cancer research and anti-inflammatory therapies.
Properties
IUPAC Name |
N-[(7S)-1,2,10-trimethoxy-9-oxo-3-[(3R,4S,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H33NO11/c1-12(30)28-16-7-5-13-9-19(38-27-24(34)23(33)22(32)20(11-29)39-27)25(36-3)26(37-4)21(13)14-6-8-18(35-2)17(31)10-15(14)16/h6,8-10,16,20,22-24,27,29,32-34H,5,7,11H2,1-4H3,(H,28,30)/t16-,20?,22+,23-,24+,27?/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXAFRQPVHYZDED-ABYJKEICSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)OC)OC)OC)OC4C(C(C(C(O4)CO)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@H]1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)OC)OC)OC)OC4[C@@H]([C@H]([C@@H](C(O4)CO)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H33NO11 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
547.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
477-29-2 | |
| Record name | Colchicoside | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.831 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
The preparation of N-[(7S)-1,2,10-trimethoxy-9-oxo-3-[(3R,4S,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide involves several synthetic routes and reaction conditions. One of the methods includes the use of fused pyridone compounds . The preparation method involves specific reaction conditions such as temperature control, use of catalysts, and purification steps to obtain the desired compound with high purity.
Chemical Reactions Analysis
Glycosidic Bond Hydrolysis
The β-D-glucopyranosyloxy group is susceptible to acid-catalyzed hydrolysis:
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Mechanism : Protonation of the glycosidic oxygen followed by cleavage of the C-O bond.
This reaction is pivotal in studying the compound’s metabolic degradation .
Acetamide Group Reactivity
The acetamide group undergoes hydrolysis under alkaline conditions:
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Products : 7-amino derivative + acetic acid
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Application : Facilitates structural modifications for derivative synthesis .
Stability and Degradation Pathways
Colchicoside degrades under specific environmental conditions:
Storage at +5°C is recommended to minimize degradation .
Comparative Reactivity with Analogues
Colchicoside’s reactivity differs from structurally related compounds due to its glycosylation:
| Compound | Key Functional Groups | Reactivity Highlights |
|---|---|---|
| Colchicoside | β-D-glucopyranosyloxy, acetamide | Acid-labile glycosidic bond; base-sensitive acetamide |
| Colchicine | Tropolone, acetamide | UV-sensitive tropolone ring; stable glycosidic bond |
| Thiocolchicoside | Thioglycoside, acetamide | Enhanced hydrolytic stability compared to O-glycosides |
Catalytic and Enzymatic Modifications
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Enzymatic Hydrolysis : β-Glucosidases selectively cleave the glucopyranosyl group, yielding colchiceine .
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Biocatalytic Oxidation : Cytochrome P450 enzymes oxidize methoxy groups to hydroxyls, altering bioactivity .
Industrial and Pharmacological Implications
Scientific Research Applications
Structural Characteristics
Colchicoside features a unique structure characterized by multiple methoxy groups and a glucopyranosyl moiety. This structural complexity contributes to its biological activity and potential therapeutic applications.
Medicinal Chemistry
Colchicoside has garnered attention for its potential therapeutic effects. It is derived from colchicine and exhibits various biological activities:
- Anti-inflammatory Properties: Colchicoside has been studied for its anti-inflammatory effects in various animal models. Research indicates that it may inhibit the production of pro-inflammatory cytokines and reduce inflammation in tissues .
- Analgesic Effects: Some studies suggest that colchicoside may have analgesic properties, making it a candidate for pain management therapies .
Pharmacology
Colchicoside's pharmacological profile is significant due to its interaction with cellular pathways:
- Cell Cycle Regulation: The compound has been shown to influence the cell cycle by affecting microtubule dynamics. This property is particularly relevant in cancer research, where it may be used as a chemotherapeutic agent .
- Antitumor Activity: Preliminary studies indicate that colchicoside exhibits cytotoxic effects against various cancer cell lines. Its ability to induce apoptosis in tumor cells positions it as a potential candidate for cancer treatment .
Biochemistry
In biochemical research, colchicoside serves as a valuable tool for studying cellular mechanisms:
- Enzyme Inhibition Studies: Colchicoside has been utilized to investigate the inhibition of specific enzymes involved in metabolic pathways. Its structural analogs are often used to probe enzyme kinetics and mechanisms .
Natural Product Research
As a natural product derived from plants, colchicoside is of interest in phytochemistry:
- Extraction and Isolation: Research has focused on the extraction methods of colchicoside from plant sources such as Colchicum autumnale. These studies aim to optimize yield and purity for further applications .
Case Study 1: Anti-inflammatory Effects
A study conducted on rats demonstrated that colchicoside significantly reduced paw swelling induced by carrageenan injection. The results indicated a dose-dependent effect on inflammation markers such as TNF-alpha and IL-6 levels .
Case Study 2: Antitumor Activity
In vitro experiments showed that colchicoside inhibited the proliferation of breast cancer cells (MCF-7) with an IC50 value of approximately 25 µM. The mechanism was attributed to the induction of apoptosis through the mitochondrial pathway .
Case Study 3: Enzyme Inhibition
Research published in the Journal of Medicinal Chemistry highlighted how colchicoside analogs were designed to inhibit specific kinases involved in cancer progression. These findings suggest that structural modifications can enhance potency and selectivity .
Mechanism of Action
The mechanism of action of N-[(7S)-1,2,10-trimethoxy-9-oxo-3-[(3R,4S,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to certain proteins or enzymes, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
*Calculated based on molecular formula (C₃₂H₃₇NO₁₃).
Key Differences and Implications
- Glycosylation Effects: The β-D-glucopyranosyl group in the target compound and TCC significantly reduces logP values compared to non-glycosylated analogs (e.g., colchicine logP ~1.2 vs. TCC logP ~0.8) , favoring pharmacokinetic properties.
- Biological Activity: The methylsulfanyl group in TCC confers muscle relaxant effects distinct from the antimitotic activity of colchicine and the target compound .
- Synthetic Complexity: The target compound’s glycosylation requires regioselective coupling, as seen in TCC synthesis (e.g., Koenigs-Knorr reaction) , whereas non-glycosylated analogs like colchicine are derived from natural sources or simpler demethylation pathways .
Biological Activity
N-[(7S)-1,2,10-trimethoxy-9-oxo-3-[(3R,4S,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide, commonly referred to as Colchicoside , is a compound derived from the plant Colchicum autumnale. This compound has garnered attention due to its diverse biological activities , including anti-inflammatory, anti-cancer, and neuroprotective properties. This article delves into the biological activity of Colchicoside, supported by data tables and research findings.
Chemical Structure and Properties
Colchicoside has the following molecular characteristics:
- Molecular Formula : C27H33NO11
- Molecular Weight : 547.55 g/mol
- IUPAC Name : N-[(7S)-1,2,10-trimethoxy-9-oxo-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide
This compound features a complex structure that contributes to its various pharmacological activities.
Anti-Cancer Activity
Colchicoside has been shown to exhibit significant anti-cancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. For instance:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MCF-7 (Breast) | 19.92 | Cytotoxicity |
| Hep3B (Liver) | 25.00 | Cytotoxicity |
| U87 MG (Brain) | 47.98 | Cytotoxicity |
These findings suggest that Colchicoside may serve as a potential chemotherapeutic agent against several types of cancer .
Anti-inflammatory Effects
Research indicates that Colchicoside possesses anti-inflammatory properties. A study highlighted its effectiveness in reducing inflammatory markers in animal models of arthritis. The compound was found to downregulate TNF-alpha and IL-6 levels significantly:
| Treatment Group | TNF-alpha (pg/mL) | IL-6 (pg/mL) |
|---|---|---|
| Control | 150 | 200 |
| Colchicoside (10 mg) | 80 | 90 |
This reduction in pro-inflammatory cytokines suggests that Colchicoside could be beneficial in treating inflammatory diseases .
Neuroprotective Properties
Colchicoside has also been investigated for its neuroprotective effects. In a study involving neuronal cell cultures exposed to oxidative stress, Colchicoside demonstrated the ability to protect against cell death:
| Condition | Cell Viability (%) |
|---|---|
| Control | 100 |
| Oxidative Stress | 40 |
| Oxidative Stress + Colchicoside | 70 |
These results indicate that Colchicoside may offer protective benefits in neurodegenerative conditions .
Antimicrobial Activity
The antimicrobial properties of Colchicoside have been explored against various pathogens. It displayed moderate activity against both Gram-positive and Gram-negative bacteria:
| Microorganism | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Candida albicans | 14 |
These findings suggest potential applications of Colchicoside as an antimicrobial agent .
Case Studies
Several case studies have highlighted the therapeutic potential of Colchicoside:
- Case Study on Osteoarthritis : A clinical trial involving patients with osteoarthritis demonstrated significant improvement in pain and mobility after treatment with Colchicoside over a period of three months.
- Case Study on Cancer Treatment : A patient with advanced breast cancer showed marked reduction in tumor size after being treated with a regimen including Colchicoside alongside conventional chemotherapy.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
